molecular formula C10H16O4 B158051 Diisopropyl maleate CAS No. 10099-70-4

Diisopropyl maleate

Cat. No. B158051
CAS RN: 10099-70-4
M. Wt: 200.23 g/mol
InChI Key: FNMTVMWFISHPEV-WAYWQWQTSA-N
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Description

Diisopropyl maleate is an organic compound with the molecular formula C10H16O4 . It is a colourless liquid that is soluble in organic solvents such as ethanol, ether, acetone, and benzene .


Synthesis Analysis

Diisopropyl maleate can be synthesized using cyanoacetic acid as a raw material. The process involves acid hydrolysis using sulfuric acid to generate an acid hydrolysis solution. Isopropyl alcohol is then added to the solution to perform an esterification reaction . The solution is divided into an upper layer solution and a lower layer solution after the reaction is completed .


Molecular Structure Analysis

Diisopropyl maleate has a total of 29 bonds; 13 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .


Chemical Reactions Analysis

The reaction conditions for the synthesis of Diisopropyl maleate involve the use of tricyclohexylphosphine [1,3-bis (2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine] [benzylidene]ruthenium (II) dichloride in dichloromethane at 20 .


Physical And Chemical Properties Analysis

Diisopropyl maleate has a molecular weight of 200.23 g/mol. It has a density of 0.9941 (rough estimate), a melting point of -30.15°C, and a boiling point of 257.96°C (rough estimate). Its refractive index is estimated to be 1.4500 .

Scientific Research Applications

Acylating Agent in Kinetic Resolution

Diisopropyl maleate has been used as an acylating agent in the kinetic resolution of chiral amines, catalyzed by lipase B from Candida antarctica. This application takes advantage of its reactivity to selectively modify one enantiomer over another, which is crucial in producing enantiomerically pure substances .

Fungicide Decomposition Study

It is involved in the study of fungicide decomposition, specifically isoprothiolane, which decomposes into diisopropyl esters of malonic acid and its derivatives upon aqueous chlorination. This application is significant in understanding the environmental impact and cytotoxicity of these compounds .

Synthesis Intermediate

Diisopropyl maleate serves as an intermediate in various synthetic processes, including the preparation of other chemical compounds through different reaction pathways .

Safety And Hazards

Diisopropyl maleate is moderately toxic by ingestion and is a skin and eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Diisopropyl maleate is a key intermediate in the synthesis of isoprothiolane, a pesticide . The preparation process of Diisopropyl maleate has been patented, which involves the use of cyanoacetic acid as a raw material . This process avoids the problem of decomposition of cyanoacetic acid at a later period in the dehydration process of the cyanoacetic acid, prevents the use of other organic solvents, and improves the product yield .

properties

IUPAC Name

dipropan-2-yl (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMTVMWFISHPEV-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl maleate

CAS RN

10099-70-4
Record name 1,4-Bis(1-methylethyl) (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10099-70-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropyl maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1,4-bis(1-methylethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisopropyl maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.207
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Record name ISOPROPYL MALEATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Diisopropyl maleate in the asymmetric Michael addition reaction described in the research?

A1: Diisopropyl maleate acts as the Michael acceptor in the reaction. [] This means it contains an electron-withdrawing group (the two ester groups) conjugated to a carbon-carbon double bond. This configuration makes the double bond electron-deficient, allowing it to react with electron-rich nucleophiles, such as thiophenol in this case, in a Michael addition reaction.

Q2: How does the use of cinchonine affect the reaction with Diisopropyl maleate?

A2: Cinchonine acts as a chiral catalyst in the reaction. [] Its presence allows the Michael addition of thiophenol to Diisopropyl maleate to proceed asymmetrically, resulting in the preferential formation of one enantiomer of the product, Diisopropyl phenylthiosuccinate. The research specifically reports achieving an 81% optical purity for the (S)-(−)-Diisopropyl phenylthiosuccinate enantiomer.

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